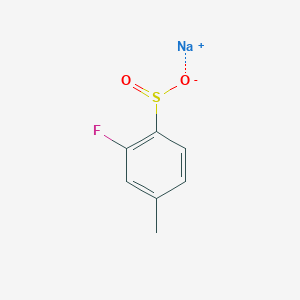2-Fluoro-4-methylbenzenesulfinic acid sodium salt
CAS No.: 1233501-71-7
Cat. No.: VC11584752
Molecular Formula: C7H6FNaO2S
Molecular Weight: 196.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1233501-71-7 |
|---|---|
| Molecular Formula | C7H6FNaO2S |
| Molecular Weight | 196.2 |
| IUPAC Name | sodium;2-fluoro-4-methylbenzenesulfinate |
| Standard InChI | InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
| SMILES | CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+] |
Introduction
Synthesis and Manufacturing
General Methods for Sodium Sulfinate Preparation
Sodium sulfinates like 2-fluoro-4-methylbenzenesulfinic acid sodium salt are typically synthesized via two primary routes:
-
Reduction of Sulfonyl Chlorides: Treatment of 2-fluoro-4-methylbenzenesulfonyl chloride with reducing agents such as sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) in aqueous or alcoholic media yields the sulfinate salt .
-
Oxidation of Thiols: Controlled oxidation of corresponding thiol derivatives (e.g., 2-fluoro-4-methylbenzenethiol) using hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in alkaline conditions can also produce sulfinates .
The choice of method depends on substrate availability and desired purity. Industrial-scale production often favors sulfonyl chloride reduction due to higher yields (>80%) and scalability .
Purification and Quality Control
The compound is commercially available with a purity ≥95%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Residual solvents (e.g., ethanol, water) are minimized through recrystallization or lyophilization.
Reactivity and Applications in Organic Synthesis
Sulfonylative Coupling Reactions
The sulfinate group (-SO₂⁻) acts as a versatile nucleophile or radical precursor, enabling:
-
C–S Bond Formation: Reaction with aryl halides under palladium catalysis produces unsymmetrical sulfones, valuable intermediates in drug discovery . For example, coupling with 4-bromoanisole generates 2-fluoro-4-methylphenyl 4-methoxyphenyl sulfone, a scaffold in kinase inhibitors .
-
Radical Sulfonylation: Photoredox catalysis (e.g., using Ru(bpy)₃²⁺) generates sulfonyl radicals that add to alkenes, yielding vinyl sulfones with >90% regioselectivity .
Construction of Sulfonamides and Thiosulfonates
-
Sulfonamide Synthesis: Condensation with primary amines (R–NH₂) in the presence of coupling agents (e.g., EDCI) forms sulfonamides, a pharmacophore in antibiotics and antivirals .
-
Thiosulfonate Preparation: Oxidation with elemental sulfur (S₈) produces thiosulfonates (R–SO₂–S–R'), which serve as disulfide precursors in peptide chemistry .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Melting Point: Decomposes above 250°C without a distinct melting point .
-
Solubility: Freely soluble in water (≥50 mg/mL), methanol, and dimethylformamide (DMF); sparingly soluble in ethyl acetate .
Spectroscopic Characterization
-
¹H NMR (D₂O): δ 7.65 (d, J = 8.4 Hz, 1H, H6), 7.32 (d, J = 2.0 Hz, 1H, H3), 7.22 (dd, J = 8.4, 2.0 Hz, 1H, H5), 2.41 (s, 3H, CH3) .
-
IR (KBr): Peaks at 1180 cm⁻¹ (S=O asym), 1040 cm⁻¹ (S=O sym), and 690 cm⁻¹ (C–F) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor to sulfonamide-based drugs, including COX-2 inhibitors and diuretics. Its fluorine atom enhances metabolic stability and membrane permeability in candidate molecules .
Materials Science
Incorporation into polymers via sulfinate-alkyne click chemistry improves thermal stability and flame retardancy. For example, copolymers with styrene exhibit a 40% reduction in heat release rate compared to unmodified analogs .
Recent Advances and Future Directions
Electrochemical Synthesis
Recent studies demonstrate the electrochemical oxidation of 2-fluoro-4-methylbenzenethiol to the sulfinate salt using carbon electrodes, achieving 92% yield with reduced waste .
Photoredox Applications
Visible-light-mediated reactions enable C–H sulfonylation of heteroarenes, bypassing traditional directing groups. This method streamlines access to sulfonylated indoles and pyrroles .
| Property | Value |
|---|---|
| CAS Number | 1233501-71-7 |
| Molecular Formula | C₇H₆FNaO₂S |
| Molecular Weight | 204.18 g/mol |
| Purity | ≥95% |
| IUPAC Name | Sodium 2-fluoro-4-methylbenzenesulfinate |
| SMILES | CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+] |
| InChIKey | MVVALZZQLFDKEP-UHFFFAOYSA-M |
| Application | Reaction Type | Example Product |
|---|---|---|
| Sulfone Synthesis | Pd-catalyzed coupling | Aryl sulfones |
| Sulfonamide Preparation | Amine condensation | Antibiotic intermediates |
| Radical Alkene Functionalization | Photoredox catalysis | Vinyl sulfones |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume